2-(4-Bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid
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Overview
Description
2-(4-Bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a bromophenyl group, a methyl group, and a sulfonic acid group attached to the benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid typically involves multiple steps. One common method involves the bromination of phenylacetic acid to introduce the bromine atom at the para position. This is followed by the formation of the benzothiazole ring through a cyclization reaction. The sulfonic acid group is then introduced via sulfonation.
Bromination: Phenylacetic acid is treated with bromine and mercuric oxide to yield 4-bromophenylacetic acid.
Cyclization: The brominated intermediate undergoes cyclization with appropriate reagents to form the benzothiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonic acid group and the benzothiazole ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while coupling reactions can produce a wide range of arylated derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid involves its interaction with specific molecular targets. The bromophenyl group and the benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonic acid group enhances the compound’s solubility and ability to form hydrogen bonds, which can be crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and a thiazole ring but differs in its additional functional groups.
2,4-Disubstituted Arylthiazoles: These compounds share the thiazole ring structure but have different substituents at the 2 and 4 positions.
Uniqueness
2-(4-Bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is unique due to the combination of its bromophenyl, methyl, and sulfonic acid groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
573673-11-7 |
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Molecular Formula |
C14H10BrNO3S2 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid |
InChI |
InChI=1S/C14H10BrNO3S2/c1-8-2-7-11-12(13(8)21(17,18)19)20-14(16-11)9-3-5-10(15)6-4-9/h2-7H,1H3,(H,17,18,19) |
InChI Key |
RVLWDVOBDXIGAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)Br)S(=O)(=O)O |
Origin of Product |
United States |
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